4,6-Di-tert-butylpyrimidin-2-amine
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Overview
Description
4,6-Di-tert-butylpyrimidin-2-amine is a chemical compound with the CAS Number: 78641-13-1. It has a molecular weight of 207.32 . The IUPAC name for this compound is 4,6-ditert-butyl-2-pyrimidinamine .
Molecular Structure Analysis
The molecular formula of 4,6-Di-tert-butylpyrimidin-2-amine is C12H21N3 . The InChI code for this compound is 1S/C12H21N3/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3,(H2,13,14,15) .Physical And Chemical Properties Analysis
4,6-Di-tert-butylpyrimidin-2-amine is a powder . It has a melting point of 128-129°C .Scientific Research Applications
These applications highlight the versatility and potential impact of 4,6-Di-tert-butylpyrimidin-2-amine in scientific research. Researchers continue to explore its properties and develop innovative uses across various disciplines . If you’d like more detailed information on any specific area, feel free to ask!
Safety and Hazards
The safety information for 4,6-Di-tert-butylpyrimidin-2-amine includes several hazard statements: H302, H315, H319, H335, H412 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4,6-ditert-butylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGJQAKMBHPTAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Di-tert-butylpyrimidin-2-amine |
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